Methyl (4-chloro-2-formyl-6-methoxyphenoxy)acetate
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Overview
Description
Methyl (4-chloro-2-formyl-6-methoxyphenoxy)acetate is an organic compound with the molecular formula C₁₁H₁₁ClO₅ It is a derivative of phenoxyacetic acid and contains a chloro, formyl, and methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-chloro-2-formyl-6-methoxyphenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-formyl-6-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chloro-2-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Methyl (4-chloro-2-carboxy-6-methoxyphenoxy)acetate.
Reduction: Methyl (4-chloro-2-hydroxymethyl-6-methoxyphenoxy)acetate.
Substitution: Methyl (4-amino-2-formyl-6-methoxyphenoxy)acetate or methyl (4-thio-2-formyl-6-methoxyphenoxy)acetate.
Scientific Research Applications
Methyl (4-chloro-2-formyl-6-methoxyphenoxy)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Agriculture: It can be used in the development of agrochemicals, such as herbicides or fungicides.
Material Science: The compound can be utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (4-chloro-2-formyl-6-methoxyphenoxy)acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate
- Methyl (4-chloro-6-fluoro-2-formylphenoxy)acetate
- Methyl (4-chloro-2-formyl-6-ethoxyphenoxy)acetate
Uniqueness
Methyl (4-chloro-2-formyl-6-methoxyphenoxy)acetate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the chloro, formyl, and methoxy groups allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-15-9-4-8(12)3-7(5-13)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXTYKAVIUVFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)OC)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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